1,3-Bis(isocyanomethyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(isocyanomethyl)benzene is typically synthesized through the liquid phase reaction of m-xylylenediamine with phosgene. due to the highly toxic nature of phosgene, alternative green synthesis methods are being explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .
Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene-based method due to its efficiency and scalability. the development of non-phosgene green synthesis processes is gaining traction to reduce environmental and health risks associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form urethanes.
Catalysts: Often requires catalysts such as triethylamine to facilitate reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
1,3-Bis(isocyanomethyl)benzene has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polymers and coatings due to its high reactivity and excellent performance characteristics.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the production of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of 1,3-Bis(isocyanomethyl)benzene involves its high reactivity towards nucleophiles. The compound’s isocyanate groups react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. This reactivity is harnessed in the production of polymers and coatings, where the formation of these linkages imparts desirable mechanical and chemical properties to the final products .
Comparison with Similar Compounds
1,4-Bis(isocyanomethyl)benzene: Similar in structure but with isocyanate groups positioned at the 1,4-positions on the benzene ring.
Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.
Uniqueness: 1,3-Bis(isocyanomethyl)benzene is unique due to its specific positioning of isocyanate groups at the 1,3-positions on the benzene ring, which imparts distinct reactivity and performance characteristics compared to its isomers and other diisocyanates .
Properties
IUPAC Name |
1,3-bis(isocyanomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNVJCISCHZVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607949 | |
Record name | 1,3-Bis(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188540-42-3 | |
Record name | 1,3-Bis(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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